molecular formula C11H12O4 B106290 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one CAS No. 173192-07-9

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No. B106290
M. Wt: 208.21 g/mol
InChI Key: PNANLKPPNQXKBJ-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one, also known as HDOD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In

Mechanism Of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of oxidative stress. 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB).

Biochemical And Physiological Effects

Studies have shown that 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in cells. 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are many future directions for research on 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new synthesis methods for 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one and related compounds. Additionally, more research is needed to fully understand the mechanism of action of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is a chemical compound that has shown great potential in various fields of scientific research. Its antioxidant, anti-inflammatory, and anti-tumor properties make it a promising candidate for the treatment of neurodegenerative diseases and other conditions. While there is still much to learn about 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one, its potential applications and future directions for research make it an exciting area of study.

Scientific Research Applications

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-(4-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)14-9(10(13)15-11)7-3-5-8(12)6-4-7/h3-6,9,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNANLKPPNQXKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one

Synthesis routes and methods

Procedure details

To a solution of commercial 4-hydroxy-mandelic acid (10.0 gr, 0.05 mol) in acetone (160 ml), 2,2-dimethoxypropane (56 mL, 0.45 mol) and BF3.Et2O (0.4 ml, 0.48 mol)) were added under vigorous stirring. The solution was left stirring for 3 hours. After adding of triethylamine (TEA) (2 mL), the solvent was evaporated under vacuum and the crude diluted in a saturated solution of Na2HCO3 (30 ml) and extracted with EtOAc (3×30 ml). The collected organic extracts were washed with brine (2×25 mL), dried over Na2SO4 and evaporated under vacuum to give the intermediate 5-(4-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one (10.21 g) as yellow oil, pure enough to be used in the further step without any purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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